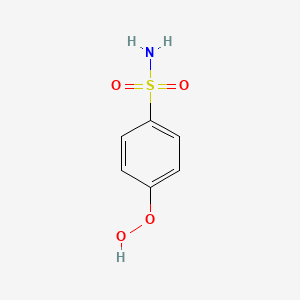![molecular formula C10H4F12O4 B13966533 Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester CAS No. 24120-21-6](/img/structure/B13966533.png)
Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate typically involves the esterification of 1,1,1,3,3,3-hexafluoro-2-propanol with maleic anhydride. The reaction is carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate involves large-scale esterification reactors equipped with efficient heating and cooling systems. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, affecting their activity and stability. The compound’s high polarity also facilitates its solubility in various solvents, making it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor in the synthesis of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate.
Hexafluoroisopropanol: Similar in structure but differs in its applications and reactivity.
Trifluoroethanol: Another fluorinated alcohol with distinct properties and uses.
Uniqueness
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate stands out due to its dual ester functionality combined with extensive fluorination, providing exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in high-performance applications where durability and stability are crucial.
Properties
CAS No. |
24120-21-6 |
|---|---|
Molecular Formula |
C10H4F12O4 |
Molecular Weight |
416.12 g/mol |
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H4F12O4/c11-7(12,13)5(8(14,15)16)25-3(23)1-2-4(24)26-6(9(17,18)19)10(20,21)22/h1-2,5-6H/b2-1+ |
InChI Key |
KOFHHTAACWXRFQ-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)OC(C(F)(F)F)C(F)(F)F)\C(=O)OC(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C(=CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


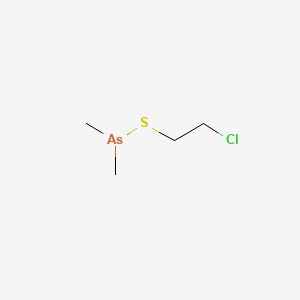
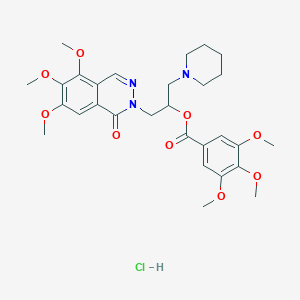

![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)

![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
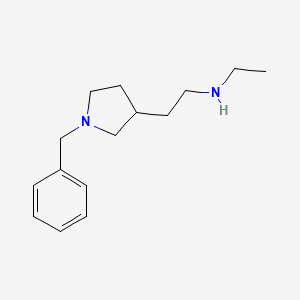

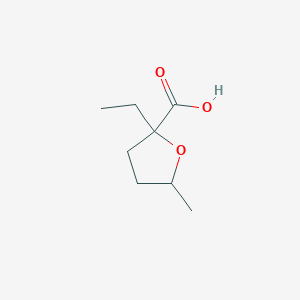
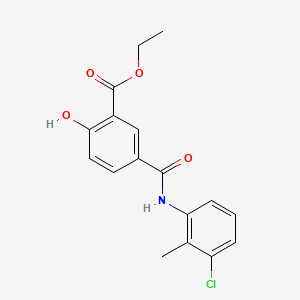
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
